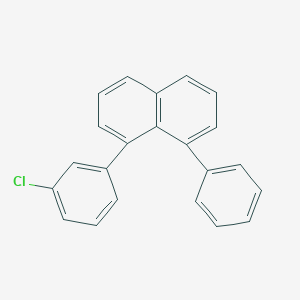

1-(3-Chlorophenyl)-8-phenylnaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Chlorophenyl)-8-phenylnaphthalene is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a naphthalene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-8-phenylnaphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chlorophenyl)-8-phenylnaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Quinones.

Reduction: Reduced derivatives.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 1-(3-Chlorophenyl)-8-phenylnaphthalene. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against MRSA, suggesting that they could serve as effective agents in combating resistant bacterial infections .

Case Study: Antibacterial Screening

- Objective : Evaluate the antibacterial activity of synthesized naphthalene derivatives.

- Method : In vitro screening against multiple bacterial strains.

- Results : Several derivatives demonstrated potent activity, with some outperforming standard antibiotics like isoniazid .

Photophysical Properties

The compound's structural features enable it to function as a photoluminescent material. Research indicates that this compound and its derivatives can act as chiral sensors and nonlinear optical chromophores. These characteristics make them suitable for applications in optoelectronics and sensor technology.

Applications in Optoelectronics

- Photoluminescent Sensors : Utilized in detecting environmental pollutants.

- Nonlinear Optical Devices : Potential use in advanced optical communication systems due to their ability to manipulate light at different frequencies .

Organic Electronics

The compound's electronic properties suggest potential applications in organic semiconductor devices. Its ability to form stable films makes it a candidate for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research Findings

- Stability : The compound shows good thermal stability, which is essential for electronic applications.

- Charge Transport : Exhibits favorable charge transport properties, making it suitable for use in electronic devices .

Synthesis and Functionalization

The synthesis of this compound involves several methods, including organonickel-catalyzed coupling reactions. This approach allows for the introduction of various functional groups, enhancing the compound's versatility and potential applications.

Synthesis Overview

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)-8-phenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions and effects .

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and used in research related to serotonin receptors.

3-Chloromethcathinone: A synthetic cathinone with stimulant effects, structurally similar due to the presence of a chlorophenyl group.

Uniqueness: 1-(3-Chlorophenyl)-8-phenylnaphthalene stands out due to its naphthalene core, which imparts unique electronic and structural properties. This makes it particularly valuable in the development of advanced materials and in studies exploring its potential biological activities.

Biologische Aktivität

1-(3-Chlorophenyl)-8-phenylnaphthalene is a complex organic compound characterized by its unique structure, which consists of a naphthalene core substituted with a 3-chlorophenyl group and a phenyl group. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₄Cl

- Molecular Weight : 314.81 g/mol

- Structural Features : The presence of multiple aromatic rings contributes to its chemical reactivity and potential biological activity.

Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-8-phenylnaphthalene | Chlorinated naphthalene derivative | Different chlorination position affects reactivity |

| 3-Hydroxy-N-phenylnaphthalene | Hydroxy-substituted naphthalene | Exhibits different biological activities |

| 1,8-Diarylnaphthalenes | Two aryl groups on naphthalene | Known for unique optical properties |

| 2-(4-Chlorophenyl)naphthalene | Chlorinated naphthalene | Similar antibacterial properties |

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. Studies have shown that related naphthalene derivatives possess the ability to inhibit the growth of various bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .

- Minimum Inhibitory Concentration (MIC) : For instance, some derivatives demonstrated MIC values as low as 28.4 µmol/L against Mycobacterium marinum, indicating potent antibacterial effects .

Herbicidal Activity

In addition to antibacterial properties, there is evidence suggesting that compounds with similar structures may inhibit photosynthetic electron transport in plants. Such activity could position these compounds as potential herbicides .

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Enzymatic Pathways : The chlorinated phenyl substituent can influence the compound's interaction with biological targets, potentially disrupting enzymatic functions.

- Lipophilicity : The lipophilic nature of the compound enhances its ability to penetrate biological membranes, facilitating interactions with cellular targets .

Synthesis and Characterization

Various synthesis methods have been employed to produce this compound. One notable method involves the use of Grignard reagents in a coupling reaction between 1,8-diiodonaphthalene and m-chlorophenylmagnesium iodide, yielding the desired product with significant efficiency .

Material Science Applications

The structural rigidity and aromatic character of this compound suggest potential applications in material science:

- Organic Electronics : Its semiconducting properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

- Coordination Chemistry : The chlorine substituent may serve as a ligand in coordination complexes, influencing the properties of these materials .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-8-phenylnaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl/c23-19-12-4-11-18(15-19)21-14-6-10-17-9-5-13-20(22(17)21)16-7-2-1-3-8-16/h1-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZZNMMXCAXVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.